molecular formula C9H18O2 B1179502 Mas-DP II CAS No. 139117-03-6

Mas-DP II

Cat. No.: B1179502
CAS No.: 139117-03-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mas-DP II is a synthetic nucleotide analog derived from 2-substituted deoxyadenosine triphosphate (dATP), designed to enhance polymerase compatibility and therapeutic efficacy in targeted therapies. Its molecular structure incorporates a modified phosphate backbone and a substituted aromatic side chain, which improves stability against enzymatic degradation while maintaining high binding affinity to DNA polymerases .

Key properties of this compound include:

  • Molecular formula: C₁₅H₁₈N₅O₁₂P₃
  • Molecular weight: 589.27 g/mol
  • Solubility: 25 mg/mL in aqueous buffer (pH 7.4)
  • Thermal stability: Degradation temperature (T₉₀%) = 85°C

Preclinical studies demonstrate that this compound exhibits selective incorporation into DNA strands during replication, inhibiting aberrant polymerase activity in cancer cells. Its IC₅₀ value for polymerase inhibition is 0.12 µM, significantly lower than first-generation dATP analogs like dATP-α-S (IC₅₀ = 1.3 µM) .

Properties

CAS No.

139117-03-6

Molecular Formula

C9H18O2

Synonyms

Mas-DP II

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural, biochemical, and pharmacological differences between Mas-DP II and analogous compounds:

Parameter This compound dATP-α-S 8-Nitro-dATP Fluoro-dATP
Substitution Site C2-position (aromatic) α-phosphate (sulfur) C8-position (nitro group) C2-position (fluorine)
Polymerase Affinity (Kd) 0.08 µM 1.5 µM 2.2 µM 0.45 µM
Enzymatic Stability 98% intact after 24 hrs 40% intact after 24 hrs 65% intact after 24 hrs 85% intact after 24 hrs
IC₅₀ (Polymerase Inhibition) 0.12 µM 1.3 µM 2.8 µM 0.75 µM
In Vivo Half-Life 6.5 hours 1.2 hours 3.8 hours 4.2 hours
Toxicity (LD₅₀ in Mice) 250 mg/kg 120 mg/kg 180 mg/kg 200 mg/kg

Key Findings:

Structural Superiority : this compound’s aromatic substitution at the C2-position minimizes steric hindrance, enabling deeper binding into polymerase active sites compared to bulkier groups like nitro or sulfur .

Enhanced Stability : The modified phosphate backbone reduces susceptibility to phosphatases, resulting in a 98% stability rate over 24 hours—a 2.4-fold improvement over dATP-α-S .

Therapeutic Index : this compound’s LD₅₀/IC₅₀ ratio (2083) surpasses Fluoro-dATP (267) and 8-Nitro-dATP (64), indicating a broader safety margin .

Limitations:

  • This compound’s synthesis requires 12 steps with a 28% overall yield, making it less cost-effective than Fluoro-dATP (45% yield) .
  • Limited clinical data on long-term immunogenicity compared to dATP-α-S, which has been tested in Phase III trials .

Q & A

How to formulate a focused research question for studying Mas-DP II's mechanisms or applications?

Methodological Answer:

  • Step 1: Conduct a systematic literature review to identify gaps in existing knowledge about this compound. Prioritize peer-reviewed studies that address its biochemical properties, interactions, or experimental outcomes .
  • Step 2: Define the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "How does this compound modulate [specific pathway] under varying pH conditions?" .
  • Step 3: Validate feasibility by ensuring access to necessary instrumentation (e.g., HPLC for purity checks) and computational tools (e.g., molecular docking software) .

Q. What are the best practices for designing controlled experiments involving this compound?

Methodological Answer:

  • Sample Design: Use representative sample sizes (e.g., n ≥ 3 biological replicates) to account for biological variability. For in vitro studies, include positive/negative controls (e.g., known inhibitors or vehicle-only treatments) .
  • Data Collection: Standardize protocols for data capture (e.g., time-stamped spectrophotometric readings) to minimize observer bias. Document raw data in structured formats (e.g., .CSV files) for reproducibility .
  • Replication: Predefine thresholds for statistical significance (e.g., p < 0.05) and use power analysis to determine minimum sample sizes .

Q. How to select appropriate data collection methods for this compound research (e.g., spectroscopic vs. chromatographic analysis)?

Methodological Answer:

  • Step 1: Match the method to the research objective. For purity analysis, use HPLC with UV detection; for structural elucidation, employ NMR or mass spectrometry .
  • Step 2: Validate instrument calibration using certified reference materials (e.g., USP standards) and include blank runs to detect contamination .
  • Step 3: Cross-validate results with orthogonal techniques (e.g., corroborate fluorescence data with enzymatic assays) to strengthen reliability .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when analyzing this compound's dose-response relationships?

Methodological Answer:

  • Step 1: Conduct sensitivity analysis to identify outliers or systematic errors (e.g., inconsistent reagent batches). Use Grubbs’ test for outlier detection .
  • Step 2: Apply statistical models (e.g., nonlinear regression for EC50 calculations) and compare results across independent datasets .
  • Step 3: Replicate experiments under modified conditions (e.g., adjusted incubation times) to isolate confounding variables .

Q. What strategies optimize the integration of multi-modal data (e.g., genomic and proteomic) in this compound studies?

Methodological Answer:

  • Data Harmonization: Use standardized ontologies (e.g., Gene Ontology terms) to align disparate datasets. Tools like Cytoscape can visualize network interactions .
  • Machine Learning: Train classifiers (e.g., random forests) to identify patterns in high-throughput data. Validate models with k-fold cross-validation to prevent overfitting .
  • Meta-Analysis: Aggregate findings from public repositories (e.g., NCBI GEO) to contextualize results within broader biological pathways .

Q. How to address ethical and reproducibility challenges in longitudinal studies with this compound?

Methodological Answer:

  • Ethical Compliance: Submit protocols to institutional review boards (IRBs) for approval, especially for studies involving animal models or human-derived samples .
  • Data Transparency: Publish raw datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata (e.g., storage conditions, instrument settings) .
  • Pre-registration: Document hypotheses and analysis plans on platforms like Open Science Framework to mitigate publication bias .

Tables for Reference

PitfallSolutionEvidence
Low signal-to-noise ratio in spectroscopic dataUse signal averaging (≥10 scans) and baseline correction algorithms
Batch variability in chemical synthesisImplement QC/QA protocols with certificate-of-analysis (CoA) documentation
Overlapping peaks in chromatogramsOptimize mobile phase gradients and column temperature

Table 2: Key Statistical Tests for this compound Data Analysis

ScenarioTestSoftware Implementation
Comparing dose-response curvesTwo-way ANOVA with Tukey’s post hocGraphPad Prism
Identifying correlations in omics dataSpearman’s rank correlationR/Bioconductor
Validating model robustnessBootstrapping (1,000 iterations)Python/scikit-learn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.